(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine
Overview
Description
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .
Mode of Action
this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and thromboxanes . By inhibiting COX enzymes, this compound reduces the production of these molecules, thereby affecting the downstream effects of inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .
Biochemical Analysis
Biochemical Properties
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antibacterial activity, suggesting its interaction with bacterial enzymes and proteins . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby inhibiting or enhancing their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways within cells, impacting the overall cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or induce conformational changes that enhance enzyme function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antibacterial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFPOLZRHQMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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